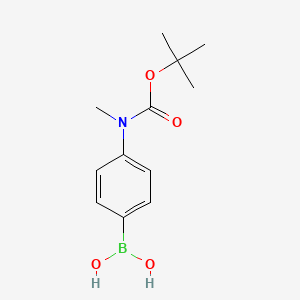

(4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c1-12(2,3)18-11(15)14(4)10-7-5-9(6-8-10)13(16)17/h5-8,16-17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRHVYYSYKNJDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N(C)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669784 | |

| Record name | {4-[(tert-Butoxycarbonyl)(methyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945756-49-0 | |

| Record name | {4-[(tert-Butoxycarbonyl)(methyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mass Spectrometry of Boc-Protected Aminophenylboronic Acids

Foreword: The "Why" Behind the Method

In modern drug discovery and development, aminophenylboronic acids (APBAs) are privileged structural motifs. Their unique ability to form reversible covalent bonds with diols makes them invaluable as enzyme inhibitors, sensors, and components in targeted drug delivery systems. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during their synthesis to mask the reactive amine functionality.[1][2] Consequently, the precise characterization of these intermediates by mass spectrometry (MS) is not merely a routine quality control step; it is a critical checkpoint that ensures synthetic integrity and informs subsequent reaction optimization.

This guide deviates from a standard protocol format. Instead, it aims to provide a deeper, mechanistic understanding of how Boc-protected APBAs behave within a mass spectrometer. We will explore the causality behind a chosen analytical strategy, focusing on electrospray ionization (ESI), and decode the often-complex spectra these molecules produce. Our objective is to empower you, the researcher, to move beyond simple molecular weight confirmation and confidently interpret the rich structural information embedded in the fragmentation patterns and adduct profiles.

Section 1: The Ionization Challenge—Navigating the Lability of Boron and Boc

The primary challenge in analyzing Boc-protected APBAs lies in their inherent chemical sensitivities. The Boc group is notoriously labile under acidic conditions, while the boronic acid moiety is prone to dehydration and oligomerization.[3][4] This necessitates an ionization technique that imparts minimal energy to the analyte, preserving its original structure for detection.

Choosing the Right Ionization Technique: ESI vs. The Field

While various ionization sources exist, Electrospray Ionization (ESI) is overwhelmingly the method of choice for this class of molecules, particularly when coupled with liquid chromatography (LC).

-

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI transfers the analyte from a liquid phase to a gas phase as an intact, charged ion with minimal internal energy.[5] This is paramount for preventing the premature, in-source fragmentation of the Boc group.

-

Electron Impact (EI): This is a "hard" ionization technique that bombards the analyte with high-energy electrons, causing extensive and often uninterpretable fragmentation. While useful for identifying the Boc group via its characteristic fragment at m/z 57, it typically fails to produce a discernible molecular ion for the parent compound.[6][7]

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): While also a soft technique, MALDI analysis of boronic acids can be complicated by the formation of adducts with the matrix itself (e.g., 2,5-dihydroxybenzoic acid, DHB), which contains diol functionalities.[8] This can obscure the true molecular weight and add unnecessary complexity to the spectrum.

The Verdict: ESI provides the best balance of ionization efficiency and structural preservation for routine analysis of these compounds. The insights in this guide are therefore centered on ESI-MS.

The Critical Role of Mobile Phase Composition

In ESI-MS, the solvent system is not merely a carrier; it is an active participant in the ionization process. The choice of solvent and additive can dramatically influence data quality.

-

Solvents: A typical mobile phase consists of acetonitrile and water, which are compatible with the reversed-phase chromatography often used to purify these compounds and are excellent solvents for ESI.[9]

-

Additives: The choice of acidic modifier is critical.

-

Trifluoroacetic Acid (TFA): Avoid TFA. Its strong acidity, while beneficial for chromatography, can cause significant in-source cleavage of the Boc group, leading to a dominant peak for the deprotected amine and a weak or absent molecular ion for the actual target molecule.[2][3]

-

Formic Acid: This is the preferred acidic modifier. At typical concentrations (0.1%), it provides sufficient protonation for efficient positive-ion ESI without causing significant Boc-group degradation.[3]

-

Ammonium Acetate/Formate: These buffers are excellent choices as they can stabilize the spray and facilitate the formation of [M+H]⁺ and [M+NH₄]⁺ adducts, which can be valuable for confirming the molecular weight.[9]

-

Section 2: Decoding the Mass Spectrum—A Guided Interpretation

A typical positive-ion ESI mass spectrum of a Boc-protected aminophenylboronic acid is a composite of several ion species. Understanding their origin is key to a confident structural assignment.

The Molecular Ion Region: More Than Just [M+H]⁺

The molecular ion (M) is rarely observed as a radical cation (M⁺˙) in ESI. Instead, it is detected as various adducts. The ability to recognize these adducts is a self-validating mechanism; observing multiple adducts corresponding to the same neutral mass (M) provides very high confidence in the molecular weight assignment.

| Adduct Ion | Mass Calculation | Common Source |

| [M+H]⁺ | M + 1 | Proton from solvent/additive |

| [M+NH₄]⁺ | M + 18 | Ammonium salts in mobile phase |

| [M+Na]⁺ | M + 23 | Ubiquitous sodium contamination |

| [M+K]⁺ | M + 39 | Ubiquitous potassium contamination |

| A summary of common adduct ions observed in positive-mode ESI-MS.[5][10] |

Characteristic Fragmentation: The Fingerprints of Structure

Even with soft ionization, some fragmentation occurs. These fragments are not noise; they are diagnostic fingerprints of the molecule's constituent parts.

The Boc group has a highly predictable fragmentation pattern, which serves as a powerful confirmation of its presence.[6][11]

-

Loss of Isobutylene (-56 Da): A common pathway involves the neutral loss of isobutylene, leaving behind a carbamic acid intermediate that readily decarboxylates. The resulting ion is [M+H-56]⁺.

-

Loss of the Boc Group (-100 Da): The complete loss of the tert-butoxycarbonyl group (C₅H₈O₂) as neutral molecules (isobutylene + CO₂) results in the protonated free amine, [M+H-100]⁺. This is often a very prominent peak.

-

The Tert-Butyl Cation (m/z 57): The formation of the stable tert-butyl cation (C₄H₉⁺) is a hallmark of any Boc-containing compound and is frequently observed as a base peak in harder ionization or tandem MS experiments.[6]

The boronic acid moiety introduces its own set of characteristic neutral losses and additions.

-

Dehydration (-18 Da): Boronic acids can lose a molecule of water to form a boronic anhydride. This can be observed as an [M+H-18]⁺ ion.

-

Boroxine Formation: A more complex process is the condensation of three molecules of the boronic acid to form a cyclic trimer anhydride, known as a boroxine.[9] This will appear as an ion at [3M-3H₂O+H]⁺. While less common in dilute ESI experiments, its presence can explain ions at a much higher m/z and is a key indicator of potential sample stability issues.

The following diagram illustrates these primary fragmentation and transformation pathways.

Caption: Key fragmentation and transformation pathways for Boc-protected APBAs in ESI-MS.

Section 3: A Self-Validating Experimental Protocol

This protocol is designed to generate high-quality, interpretable mass spectra for Boc-protected APBAs using a standard LC-MS system with an ESI source.

Materials

-

Analyte: Boc-protected aminophenylboronic acid

-

Solvent A (Aqueous): LC-MS Grade Water with 0.1% Formic Acid

-

Solvent B (Organic): LC-MS Grade Acetonitrile with 0.1% Formic Acid

-

Sample Diluent: 50:50 mixture of Solvent A and Solvent B

-

Vials: Certified low-binding autosampler vials

Step-by-Step Methodology

-

Sample Preparation (Causality: Purity and Concentration):

-

Prepare a stock solution of the analyte at 1 mg/mL in the sample diluent. Rationale: Starting with a known, higher concentration allows for accurate serial dilutions.

-

Perform a serial dilution to create a working solution at a final concentration of 1-10 µg/mL.[4] Rationale: This concentration range is typically optimal for modern ESI sources, preventing detector saturation while ensuring adequate signal.

-

Vortex the solution thoroughly to ensure homogeneity.

-

-

LC-MS System Configuration (Causality: Analyte Stability and Separation):

-

LC Method: For direct infusion analysis, bypass the column and deliver the sample directly to the MS via a pump at 5-10 µL/min. For LC-MS, use a C18 column with a fast gradient (e.g., 5% to 95% B over 2-3 minutes) to separate the analyte from impurities.[9] Rationale: Direct infusion is quick for a purity check, while LC-MS provides separation from salts and non-Boc-protected impurities that could suppress ionization or complicate the spectrum.

-

MS Ion Source: Electrospray Ionization (ESI) in Positive Ion Mode.

-

MS Scan Mode: Full Scan mode (e.g., m/z 100-1000) to capture the molecular ion and key fragments.

-

-

Tuning and Optimization (Causality: Maximizing Signal, Minimizing Fragmentation):

-

Infuse a tuning solution or the analyte itself at ~5 µg/mL.

-

Capillary Voltage: Optimize for a stable spray (typically 3-4.5 kV).

-

Source Temperature: Keep as low as possible (e.g., 100-150 °C) to minimize thermal degradation of the Boc group.[3]

-

Fragmentor/Cone Voltage: This is the most critical parameter for controlling in-source fragmentation. Start at a low value (e.g., 60-80 V) to maximize the molecular ion signal. Acquire a second spectrum at a higher voltage (e.g., 120-150 V) to intentionally induce fragmentation and confirm the presence of the diagnostic ions ([M+H-56]⁺, [M+H-100]⁺). Rationale: This two-tiered approach provides both confident molecular weight determination and structural confirmation within a single experiment.

-

-

Data Acquisition and Interpretation:

-

Inject the sample and acquire the data.

-

Examine the low-fragmentor spectrum to identify the molecular weight based on the [M+H]⁺, [M+Na]⁺, and other adducts.

-

Examine the high-fragmentor spectrum to confirm the presence of the Boc group fragments and any dehydration peaks.

-

The workflow for this self-validating system can be visualized as follows:

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. acdlabs.com [acdlabs.com]

- 6. acdlabs.com [acdlabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. learning.sepscience.com [learning.sepscience.com]

- 11. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

Technical Guidance on (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-5-methyl-1,3,4-oxadiazole-2-carboxamide and an Important Note on CAS Number 1287753-35-8

To Researchers, Scientists, and Drug Development Professionals:

This document is intended to provide a comprehensive technical guide on the molecule (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-5-methyl-1,3,4-oxadiazole-2-carboxamide . However, a critical point of clarification must be addressed at the outset. The provided CAS number, 1287753-35-8, does not correspond to the chemical name in the topic.

Correct Identification of CAS Number 1287753-35-8

A thorough search of chemical databases and supplier information reveals that CAS number 1287753-35-8 is unequivocally assigned to the compound (4-(((Tert-butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid . This is a distinct molecule with a different chemical structure, formula, and application area, primarily used as a building block in organic synthesis.

| Property | Value for CAS 1287753-35-8 | Source |

| Chemical Name | (4-(((Tert-butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid | [1][2][3] |

| Molecular Formula | C13H20BNO4 | [1][2] |

| Synonyms | 4-{[(tert-butoxycarbonyl)(methyl)amino]methyl}phenylboronic acid | [2] |

Given this discrepancy, a detailed guide for "(S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-5-methyl-1,3,4-oxadiazole-2-carboxamide" cannot be generated using the provided CAS number.

Analysis of the Target Compound: (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-5-methyl-1,3,4-oxadiazole-2-carboxamide

While a specific CAS number for this exact compound could not be located in the available literature, the core chemical scaffold, (S)-1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine , is a known and valuable pharmacophore in drug discovery. This core is featured in compounds investigated as potent and selective inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ).

A notable example from the scientific literature is (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319) , which has been the subject of extensive research for its potential in treating inflammation and autoimmune diseases.[1] This compound demonstrates that the quinoline-based scaffold is a viable starting point for developing kinase inhibitors.

The target compound of this guide replaces the purine group of AMG319 with a 5-methyl-1,3,4-oxadiazole-2-carboxamide moiety. The 1,3,4-oxadiazole ring is a well-regarded heterocycle in medicinal chemistry, often used as a bioisostere for ester and amide functionalities, and can contribute to improved metabolic stability and cell permeability.

Postulated Mechanism of Action and Therapeutic Potential

Based on the structural similarity to known PI3Kδ inhibitors, it is plausible that (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-5-methyl-1,3,4-oxadiazole-2-carboxamide would also target this kinase. The PI3Kδ signaling pathway is crucial for the activation, proliferation, and survival of B-cells, making it a key target for hematological malignancies and inflammatory disorders.

Figure 1: A conceptual diagram illustrating the hypothesized mechanism of action for the target compound as a PI3Kδ inhibitor, disrupting the B-cell receptor signaling cascade.

Synthesis and Research Considerations

The synthesis of this molecule would likely involve a multi-step pathway, beginning with the construction of the 7-fluoro-2-(pyridin-2-yl)quinoline core, followed by the introduction of the ethylamine side chain with stereospecific control to obtain the (S)-enantiomer. The final step would be the coupling of the amine with 5-methyl-1,3,4-oxadiazole-2-carboxylic acid or a suitable derivative.

For researchers interested in this or similar molecules, the following experimental workflow is proposed:

-

Chemical Synthesis: Develop and optimize a synthetic route.

-

In Vitro Kinase Assay: Screen the compound against a panel of kinases, with a primary focus on PI3K isoforms (α, β, γ, δ), to determine its potency and selectivity.

-

Cell-Based Assays: Evaluate the compound's ability to inhibit PI3Kδ signaling in relevant cell lines (e.g., B-cell lines) by measuring the phosphorylation of downstream targets like AKT.

-

Pharmacokinetic Profiling: Assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential.

-

In Vivo Efficacy Studies: If in vitro and pharmacokinetic data are promising, test the compound in animal models of inflammation or B-cell malignancies.

Figure 2: A generalized workflow for the preclinical evaluation of novel kinase inhibitors like the target compound.

Suppliers

Due to the lack of a specific CAS number and its likely status as a novel or research-specific molecule, commercial suppliers for (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-5-methyl-1,3,4-oxadiazole-2-carboxamide are not readily identifiable. Sourcing this compound would likely require custom synthesis by a specialized chemical manufacturing organization.

In contrast, suppliers for the incorrectly assigned CAS number 1287753-35-8, (4-(((Tert-butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid , are numerous and include companies such as MedChemExpress, Ambeed, Inc., and ChemBridge Corporation.[1][2][4]

Conclusion and Recommendations

It is imperative for researchers to use the correct CAS number to ensure the procurement and application of the intended chemical entity. The CAS number 1287753-35-8 refers to a boronic acid building block and not the quinoline-based compound of interest.

For professionals interested in the therapeutic potential of the (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl) scaffold, it is recommended to:

-

Refer to the literature on related PI3Kδ inhibitors, such as AMG319, for foundational data.[1]

-

Consider custom synthesis for obtaining the specific 1,3,4-oxadiazole derivative.

-

Conduct thorough analytical validation (e.g., NMR, mass spectrometry) to confirm the identity and purity of any synthesized material.

This guide has aimed to provide clarity on the provided topic and CAS number, offering a scientifically grounded path forward for research in this area.

References

-

Cushing, T. D., et al. (2015). Discovery and in vivo evaluation of (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319) and related PI3Kδ inhibitors for inflammation and autoimmune disease. Journal of Medicinal Chemistry, 58(1), 480-511. [Link]

-

ChemBridge Corporation. (n.d.). Supplier Information. ChemBuyersGuide.com. Retrieved January 23, 2026, from [Link]

-

AccelaChem. (n.d.). 4-[[Boc(methyl)amino]methyl]phenylboronic Acid SY420514. Retrieved January 23, 2026, from [Link]

Sources

- 1. Discovery and in vivo evaluation of (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319) and related PI3Kδ inhibitors for inflammation and autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (S)-3-(5-(((S)-1-((8-fluoro-2-(tetrahydro-2H-pyran-4-yl)quinolin-6-yl)methyl)pyrrolidin-3-yl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione 品牌:Afflon 四川成都 - ChemicalBook [m.chemicalbook.com]

A Comprehensive Guide to the Stability and Storage of N-Boc Aminophenylboronic Acids

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. N-Boc aminophenylboronic acids are a critical class of reagents in modern synthetic chemistry, particularly in the construction of complex pharmaceutical intermediates. However, their utility is intrinsically linked to their stability. This guide provides an in-depth technical overview of the factors influencing the stability of N-Boc aminophenylboronic acids, outlines best practices for their storage and handling, and presents a framework for establishing robust stability protocols.

The Chemical Nature of N-Boc Aminophenylboronic Acids: A Duality of Reactive Moieties

N-Boc aminophenylboronic acids are characterized by two key functional groups: the N-Boc (tert-butyloxycarbonyl) protecting group and the phenylboronic acid moiety. Understanding the inherent reactivity of each is crucial to appreciating the stability challenges associated with these compounds.

The N-Boc group is an acid-labile protecting group.[1][2] Its primary vulnerability is cleavage under acidic conditions, which can be initiated by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid.[1] Even milder acidic conditions, if prolonged, can lead to deprotection.[3] Conversely, the N-Boc group is generally stable to most nucleophiles and bases.[2]

The phenylboronic acid group is susceptible to several degradation pathways:

-

Oxidative Deboronation: The carbon-boron bond can be cleaved by oxidative processes, particularly in the presence of reactive oxygen species, leading to the formation of the corresponding phenol and boric acid.[4][5] This degradation is a significant concern in biological contexts and can be influenced by the presence of oxidizing agents.[5][6]

-

Protodeboronation: This involves the cleavage of the carbon-boron bond by a proton source. While generally resistant to protolysis in neutral aqueous solutions, this degradation can be promoted by both acidic and basic conditions, especially at elevated temperatures.[6][7]

-

Anhydride Formation (Dehydration): Boronic acids can undergo intermolecular dehydration to form boroxines (cyclic trimers). This is often a reversible process, but the formation of anhydrides can affect the solubility and reactivity of the material.

Given this dual reactivity, ensuring the stability of N-Boc aminophenylboronic acids requires careful control of their environment.

Key Factors Influencing Stability

The long-term stability of N-Boc aminophenylboronic acids is a multifactorial issue. The primary environmental factors to consider are temperature, moisture, light, and pH.

Temperature

Elevated temperatures can accelerate the rates of all degradation pathways. For the N-Boc group, thermal deprotection can occur, although this typically requires temperatures well above ambient conditions (often >100°C).[1][8] More critically for storage, higher temperatures increase the rate of oxidative and protodeboronative degradation of the boronic acid moiety.[9]

Moisture

Moisture is a significant concern for boronic acids. While some boronic acids are reportedly more stable when moist, excess moisture can facilitate hydrolysis and protodeboronation.[7] Boronic acids are also known to be hygroscopic, meaning they can absorb moisture from the atmosphere.[9] This can lead to caking and degradation. For N-Boc aminophenylboronic acids, the presence of water can also create a microenvironment that, in conjunction with other factors, could facilitate hydrolytic degradation pathways.

Light

Exposure to light, particularly UV light, can provide the energy to initiate oxidative degradation pathways. While specific photostability data for N-Boc aminophenylboronic acids is not extensively published, it is a general best practice for complex organic molecules to be protected from light to prevent photochemical degradation.

pH

The pH of the local environment is a critical factor. As previously mentioned, acidic conditions can readily cleave the N-Boc group.[3] Both acidic and basic conditions can promote the protodeboronation of the boronic acid.[6] The stability of boronic acid esters is also known to be pH-dependent.[10] Therefore, maintaining a neutral pH environment is crucial for the long-term stability of these compounds.

Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities of N-Boc aminophenylboronic acids, the following storage and handling protocols are recommended to maximize their shelf life and ensure their integrity for experimental use.

Long-Term Storage

For long-term storage, N-Boc aminophenylboronic acids should be stored in a tightly sealed container in a cool, dark, and dry environment.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (refrigerated) | Minimizes the rate of all potential degradation reactions. |

| Atmosphere | Inert gas (e.g., argon, nitrogen) | Displaces oxygen and moisture, mitigating oxidative degradation and hydrolysis. |

| Light | Amber glass vial or opaque container | Protects against potential photochemical degradation. |

| Container | Tightly sealed, non-reactive material | Prevents exposure to atmospheric moisture and oxygen. |

Handling

When handling N-Boc aminophenylboronic acids, it is crucial to minimize their exposure to detrimental environmental conditions.

-

Work in a controlled environment: Whenever possible, handle the material in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

-

Use dry solvents and reagents: If preparing solutions, ensure that the solvents are anhydrous.

-

Prepare solutions fresh: Due to the potential for degradation in solution, it is best to prepare solutions of N-Boc aminophenylboronic acids immediately before use.[6] If storage of a solution is unavoidable, it should be stored under an inert atmosphere at a low temperature for the shortest possible time.

-

Avoid acidic conditions: Unless the experimental protocol requires it (e.g., for deprotection), avoid contact with acidic substances.

Establishing a Stability Study Protocol

For critical applications, such as in GMP environments or for long-term research projects, a formal stability study may be required. The following outlines a comprehensive protocol for evaluating the stability of N-Boc aminophenylboronic acids.

Experimental Workflow for a Stability Study

Caption: Workflow for a comprehensive stability study of N-Boc aminophenylboronic acids.

Step-by-Step Methodology

-

Initial Characterization (t=0):

-

Thoroughly characterize a homogenous batch of the N-Boc aminophenylboronic acid.

-

Purity Assessment: Use a validated HPLC/UPLC method to determine the initial purity.

-

Structural Confirmation: Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure.

-

Water Content: Determine the initial water content using Karl Fischer titration.

-

-

Sample Preparation and Storage:

-

Aliquot the material into amber glass vials that can be tightly sealed.

-

Place the vials under various storage conditions as outlined in the table below.

Condition Temperature Relative Humidity Purpose Long-Term 25°C ± 2°C 60% RH ± 5% RH Simulates ambient storage. Accelerated 40°C ± 2°C 75% RH ± 5% RH To accelerate degradation and predict long-term stability. Refrigerated 5°C ± 3°C Ambient Recommended storage condition. Photostability Per ICH Q1B guidelines N/A To assess the effect of light. -

-

Time-Point Testing:

-

At predetermined time points (e.g., 1, 3, 6, 9, 12, 24, and 36 months), pull samples from each storage condition.

-

Perform the same analytical tests as in the initial characterization.

-

-

Data Analysis and Interpretation:

-

Purity: Plot the purity of the N-Boc aminophenylboronic acid as a function of time for each condition.

-

Impurity Profiling: Identify and quantify any significant degradation products. The primary expected degradation products are the deprotected aminophenylboronic acid and the corresponding phenol.

-

Shelf-Life Determination: Based on the data from the accelerated and long-term studies, establish a re-test date or shelf life for the material under the recommended storage conditions.

-

Potential Degradation Pathways and Products

Caption: Primary degradation pathways for N-Boc aminophenylboronic acids.

Conclusion

N-Boc aminophenylboronic acids are indispensable reagents whose stability is critical for their successful application. A thorough understanding of their dual chemical nature—the acid-labile N-Boc group and the susceptible boronic acid moiety—is the foundation for ensuring their integrity. By implementing stringent storage and handling protocols, including storage at 2-8°C under an inert atmosphere and protection from light and moisture, researchers can significantly extend the shelf life of these valuable compounds. For applications requiring the highest level of quality assurance, a systematic stability study provides the empirical data necessary to define a robust shelf life and guarantee the reliability of experimental outcomes.

References

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

-

PubMed Central (PMC). (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Proceedings of the National Academy of Sciences (PNAS). (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health. [Link]

-

ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

-

ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?[Link]

-

PubChem. (3-Boc-aminophenyl)boronic acid. National Institutes of Health. [Link]

-

PubChem. (4-Boc-Aminophenyl)Boronic Acid. National Institutes of Health. [Link]

-

ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?[Link]

-

SciSpace. Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

-

ResearchGate. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

ChemRxiv. Boronic-Acid Photocaging for Visible Light-Controlled Applications in Synthesis. [Link]

-

Taylor & Francis Online. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]

-

Wageningen University & Research. Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. [Link]

-

Lab Alley. How to Store Boric Acid. [Link]

-

Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]

Sources

- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. researchgate.net [researchgate.net]

- 9. laballey.com [laballey.com]

- 10. pubs.acs.org [pubs.acs.org]

solubility of (4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of (4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Modern Chemistry

In the landscape of pharmaceutical research and synthetic chemistry, this compound stands out as a versatile building block. Its utility in Suzuki-Miyaura cross-coupling reactions and the synthesis of complex molecules for drug discovery is well-documented.[1][2] Boronic acids, as a class, are instrumental in creating novel therapeutics, including potent enzyme inhibitors and agents for targeted therapies.[3][4][5] However, the successful application of this valuable reagent is fundamentally dependent on a thorough understanding of its physicochemical properties, paramount among which is its solubility.

This guide provides a detailed exploration of the solubility of this compound. We will dissect the molecular features that govern its behavior in various organic solvents, present a robust protocol for empirical solubility determination, and discuss the profound practical implications for researchers in drug development and process chemistry.

Molecular Profile and Physicochemical Properties

Understanding the inherent properties of a molecule is the first step in predicting its behavior. This compound is a substituted arylboronic acid, featuring both polar and non-polar functionalities that dictate its interactions with different solvent environments.

| Property | Value | Reference |

| IUPAC Name | [4-[amino]phenyl]boronic acid | - |

| CAS Number | 1287753-35-8 | [6] |

| Molecular Formula | C₁₃H₂₀BNO₄ | [6] |

| Molecular Weight | 265.11 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 204 °C (decomposes) | [1] |

The structure masterfully integrates a hydrophilic boronic acid group with a lipophilic core, composed of a phenyl ring and a tert-butyl group. The N-Boc protecting group further modulates the molecule's polarity.

The Theoretical Underpinnings of Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction.[7] The solubility of this compound in a given solvent is determined by the balance of intermolecular forces between the solute and solvent molecules.

Key Molecular Interactions

-

Hydrogen Bonding: The boronic acid moiety, -B(OH)₂, is a potent hydrogen bond donor and acceptor. The carbonyl and ether oxygens of the Boc group also act as hydrogen bond acceptors. This suggests strong interactions with polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF, acetone).

-

Dipole-Dipole Interactions: The polar C-N, C=O, and B-O bonds create a significant molecular dipole, promoting solubility in polar aprotic solvents like THF and ethyl acetate.

-

Van der Waals Forces: The non-polar phenyl ring and the bulky tert-butyl group interact favorably with non-polar solvents (e.g., toluene, hexanes) and the non-polar regions of other solvents through London dispersion forces.

Challenges Specific to Boronic Acids

Predicting the solubility of boronic acids is complicated by two key phenomena:

-

Dehydration to Boroxines: Boronic acids can reversibly dehydrate to form cyclic anhydrides known as boroxines. This equilibrium is influenced by the solvent and substituents.[8] Since the boroxine has a significantly different polarity and crystal lattice energy than the parent acid, this can lead to inconsistent or misleading solubility measurements.

-

Micelle Formation: Some boronic acids have the ability to self-assemble into micellar systems, which can complicate the determination of true monomeric solubility.[8]

The type and position of substituents on the phenyl ring have a great impact on the solubility of boronic acids in both water and organic solvents.[9]

Predicted Solubility Profile

Based on the structural analysis, we can predict a qualitative solubility profile:

-

High Solubility: Expected in polar aprotic solvents like DMSO and DMF , where strong dipole-dipole interactions and hydrogen bond acceptance can solvate the molecule effectively. Polar protic solvents like methanol and ethanol should also be effective due to hydrogen bonding.

-

Moderate Solubility: Expected in solvents of intermediate polarity such as THF , acetone , and ethyl acetate . Chlorinated solvents like dichloromethane (DCM) and chloroform are also likely to be moderately effective.

-

Low to Insoluble: Expected in highly non-polar solvents like hexanes and heptane , where the polar functional groups cannot be adequately solvated. Toluene may show slightly better solubility than aliphatic hydrocarbons due to potential π-π stacking interactions with the phenyl ring.

A Self-Validating Protocol for Experimental Solubility Determination

To move from prediction to empirical data, a rigorous and reproducible experimental protocol is essential. The following gravimetric method is a standard approach for determining the equilibrium solubility of a crystalline solid.

Experimental Workflow

Detailed Step-by-Step Methodology

-

Preparation of Solvent Vials: Add a known volume (e.g., 2.0 mL) of the test solvent to several 4 mL glass vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to create a slurry. "Excess" ensures that a saturated solution is formed with undissolved solid remaining.

-

Equilibration: Seal the vials tightly and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24 hours. This step is critical for ensuring the solution has reached its thermodynamic solubility limit.

-

Phase Separation: After equilibration, remove the vials and allow the excess solid to settle for 1-2 hours. To obtain a particle-free supernatant, either centrifuge the vials or carefully draw the clear liquid through a 0.22 µm PTFE syringe filter.

-

Aliquot Transfer: Using a calibrated pipette, transfer a precise volume (e.g., 1.0 mL) of the clear, saturated solution into a pre-weighed, dry vial. Record the exact mass of the empty vial.

-

Solvent Removal: Evaporate the solvent from the aliquot. This can be achieved using a vacuum centrifuge, a rotary evaporator, or by placing the vials in a fume hood under a gentle stream of nitrogen gas. Ensure the solid is completely dry.

-

Final Weighing and Calculation: Place the vial with the dried solute in a desiccator to cool to room temperature, then weigh it on an analytical balance.

-

Calculation:

-

Mass of solute = (Mass of vial + dried solute) - (Mass of empty vial)

-

Solubility (mg/mL) = Mass of solute (mg) / Volume of aliquot (mL)

-

This protocol is self-validating because the presence of excess solid throughout the equilibration step guarantees saturation. Performing the experiment in triplicate for each solvent ensures the precision and reliability of the results.

Quantitative Solubility Data Summary

| Solvent Class | Solvent | Dielectric Constant (ε) | Predicted Solubility (at 25°C) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47.2 | > 100 mg/mL |

| N,N-Dimethylformamide (DMF) | 36.7 | > 100 mg/mL | |

| Acetone | 21.0 | ~ 50-70 mg/mL | |

| Polar Protic | Methanol | 32.7 | ~ 70-90 mg/mL |

| Ethanol | 24.6 | ~ 40-60 mg/mL | |

| Ethers | Tetrahydrofuran (THF) | 7.6 | ~ 30-50 mg/mL |

| Esters | Ethyl Acetate | 6.0 | ~ 20-30 mg/mL |

| Chlorinated | Dichloromethane (DCM) | 9.1 | ~ 15-25 mg/mL |

| Aromatic | Toluene | 2.4 | < 5 mg/mL |

| Aliphatic | n-Hexane | 1.9 | < 1 mg/mL |

Practical Implications for Researchers

A clear understanding of solubility is not an academic exercise; it directly impacts experimental design, success, and scalability.

-

Reaction Solvent Selection: For Suzuki-Miyaura couplings, the choice of solvent is critical for reaction efficiency.[8] The solubility of the boronic acid, the halide partner, and the catalyst must all be considered. A solvent system like THF or a mixture including a polar aprotic component is often required to bring all reagents into solution.

-

Purification Strategies: Low solubility in non-polar solvents like hexanes makes them excellent anti-solvents for crystallization. A common technique is to dissolve the crude product in a moderate solvent like ethyl acetate or DCM and then slowly add hexanes to induce precipitation of the purified product.

-

Chromatography: Solubility dictates the choice of the mobile phase in column chromatography. The compound must be soluble in the solvent system used for loading onto the column and for elution.

-

Drug Development: For preclinical studies, the compound often needs to be dissolved in vehicles like DMSO for in vitro assays or formulated into more complex systems for in vivo studies. Poor solubility can be a major hurdle in advancing a compound through the drug discovery pipeline.[4]

Conclusion

This compound possesses a nuanced solubility profile governed by the interplay of its polar boronic acid and carbamate functions and its non-polar aromatic and aliphatic moieties. It exhibits high solubility in polar aprotic solvents, moderate solubility in a range of intermediate polarity solvents, and poor solubility in non-polar hydrocarbons. The potential for dehydration to boroxines adds a layer of complexity that must be considered during experimental work. By employing robust protocols to determine empirical solubility, researchers can harness the full synthetic potential of this valuable building block, enabling more efficient reaction optimization, streamlined purification processes, and successful formulation for biological applications.

References

- D. G. Hall, Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed., Wiley-VCH, 2011. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527639328]

- Chem-Impex, 4-[(tert-Butoxycarbonyl)amino]phenylboronic acid Product Page. [URL: https://www.cheimpex.com/product/4-tert-butoxycarbonyl-amino-phenylboronic-acid-380430-49-9]

- PubChem, (4-Boc-Aminophenyl)Boronic Acid Compound Summary. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3613184]

- K. Ishihara, "Boronic Acid-Catalyzed Amide Condensation," Boronic Acids in Mini-Reviews in Organic Chemistry, vol. 4, no. 1, pp. 74-89, 2007. [URL: https://www.eurekaselect.com/article/14728]

- BLDpharm, (4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid Product Page. [URL: https://www.bldpharm.com/products/1287753-35-8.html]

- LibreTexts, Solubility of Organic Compounds. [URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Experiments/Solubility_of_Organic_Compounds]

- ACS Publications, Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. [URL: https://pubs.acs.org/doi/10.1021/acs.jced.0c00424]

- Benchchem, (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic Acid Product Page. [URL: https://www.benchchem.com/product/b5608]

- MDPI, Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [URL: https://www.mdpi.com/1420-3049/25/15/3545]

- S. H. Yalkowsky, Y. He, Handbook of Aqueous Solubility Data, 2nd ed., CRC Press, 2010. [URL: https://www.routledge.com/Handbook-of-Aqueous-Solubility-Data/Yalkowsky-He-Jain/p/book/9781439802465]

- Scribd, Procedure For Determining Solubility of Organic Compounds. [URL: https://www.scribd.com/document/369031024/Procedure-For-Determining-Solubility-of-Organic-Compounds]

- ResearchGate, Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [URL: https://www.researchgate.net/publication/341908616_Solubility_of_Phenylboronic_Acid_and_its_Cyclic_Esters_in_Organic_Solvents]

- Wikipedia, Boronic acid. [URL: https://en.wikipedia.org/wiki/Boronic_acid]

- SALTISE, Organic Chemistry: Introduction to Solubility. [URL: https://saltise.ca/activity/organic-chemistry-introduction-to-solubility/]

- PMC, Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8305018/]

- University of Colorado Boulder, Experiment 1: Determination of Solubility Class. [URL: https://www.colorado.

- SciSpace, Structure, Properties, and Preparation of Boronic Acid Derivatives. [URL: https://typeset.

- MDPI, Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [URL: https://www.mdpi.com/1420-3049/25/15/3545]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic Acid [benchchem.com]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1287753-35-8|(4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 7. chem.ws [chem.ws]

- 8. d-nb.info [d-nb.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

The Strategic Imperative of Boc Protection for Aminophenylboronic Acids in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Aminophenylboronic acids are indispensable building blocks in contemporary organic synthesis, most notably in palladium-catalyzed cross-coupling reactions that form the backbone of numerous pharmaceutical and materials science endeavors. However, the intrinsic bifunctionality of these reagents—possessing both a nucleophilic amino group and an electrophilic boronic acid—presents significant challenges, including catalyst deactivation and undesirable side reactions. This guide provides a comprehensive technical overview of the function and application of the tert-butoxycarbonyl (Boc) protecting group in mitigating these challenges. We will explore the underlying chemical principles, provide field-proven experimental protocols, and discuss the strategic implications for reaction design, thereby offering a holistic understanding of why Boc protection is not merely a procedural step, but a critical strategic decision in harnessing the full synthetic potential of aminophenylboronic acids.

The Aminophenylboronic Acid Conundrum: Unmasking the Need for Protection

Aminophenylboronic acids are powerful synthetic intermediates, but their dual reactivity is a double-edged sword. The free amino group, while a useful handle for further functionalization, poses two primary threats in the context of transition-metal-catalyzed reactions, particularly the Suzuki-Miyaura coupling:

-

Catalyst Poisoning: The lone pair of electrons on the nitrogen atom of the amino group can coordinate strongly to the palladium catalyst center. This coordination occupies the catalyst's open sites, which are essential for the catalytic cycle (oxidative addition, transmetalation, reductive elimination) to proceed. This binding can lead to the formation of inactive palladium-amine complexes, effectively "poisoning" the catalyst and resulting in sluggish or completely stalled reactions.[1][2]

-

Unwanted Reactivity and Self-Condensation: The nucleophilic amine can react with the electrophilic boronic acid moiety of another molecule, especially under the basic conditions typically required for Suzuki-Miyaura couplings. This can lead to the formation of oligomeric or polymeric byproducts, reducing the yield of the desired product and complicating purification. Boronic acids themselves are also prone to dehydration to form cyclic boroxine anhydrides, a process that can be influenced by the reaction environment.[3]

The introduction of a protecting group on the amine is the most effective strategy to neutralize these liabilities. The ideal protecting group should be robust enough to withstand the planned reaction conditions but removable under mild conditions that do not compromise the integrity of the boronic acid or the final product.

The Boc Group: An Optimal Solution for Amine Masking

The tert-butoxycarbonyl (Boc) group is arguably the most widely used protecting group for amines in non-peptide chemistry for several compelling reasons.[4]

-

Electronic Deactivation: Upon protection, the nitrogen lone pair is delocalized into the adjacent carbonyl group of the carbamate. This delocalization significantly reduces the nucleophilicity and basicity of the nitrogen atom, preventing it from coordinating to the palladium catalyst.[5]

-

Steric Hindrance: The bulky tert-butyl group provides steric shielding around the nitrogen atom, further hindering any potential interaction with the catalyst center.

-

Stability Profile: The Boc group is exceptionally stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, making it compatible with the requirements of Suzuki-Miyaura coupling and many other synthetic transformations.[1][6]

-

Orthogonal Deprotection: The Boc group is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][7] This acid-lability makes it "orthogonal" to many other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or benzyl (Bn) groups removed by hydrogenolysis.[8][9] This orthogonality is crucial in multi-step syntheses where selective deprotection is required.

The conversion of the electron-donating -NH₂ group to the -NHBoc group also alters the electronic properties of the phenyl ring, which can subtly influence the kinetics of the Suzuki coupling, typically by affecting the transmetalation step.[4][10]

Experimental Protocols: A Self-Validating Workflow

The following sections provide detailed, step-by-step methodologies for the protection of aminophenylboronic acid, its application in a representative Suzuki-Miyaura coupling, and the final deprotection step.

Boc Protection of 3-Aminophenylboronic Acid

This protocol describes a standard procedure for the chemoselective N-protection of an aminophenylboronic acid.

Workflow Diagram:

Caption: Workflow for Boc protection of aminophenylboronic acid.

Methodology:

-

Dissolution: Dissolve 3-aminophenylboronic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise over 30 minutes. The formation of a white precipitate may be observed.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously overnight (12-16 hours).

-

Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.

-

Acidification & Extraction: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 by adding 1M HCl. Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude N-Boc-3-aminophenylboronic acid can be purified by silica gel column chromatography or recrystallization to yield a white solid.

Characterization Data (Expected):

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) |

| 4-(N-Boc-amino)phenylboronic acid | C₁₁H₁₆BNO₄ | 237.06 | 199-204 (dec.) |

| 3-(N-Boc-amino)phenylboronic acid | C₁₁H₁₆BNO₄ | 237.06 | (Varies) |

Data for 4-isomer provided for reference.

¹H NMR (DMSO-d₆, 400 MHz): Expect signals corresponding to the tert-butyl protons (~1.5 ppm, singlet, 9H), aromatic protons (7.2-7.8 ppm, multiplet, 4H), the NH proton (~9.5 ppm, broad singlet, 1H), and the B(OH)₂ protons (~8.0 ppm, broad singlet, 2H). The exact shifts of aromatic protons will depend on the substitution pattern (meta, para, or ortho).

Suzuki-Miyaura Coupling with N-Boc-3-aminophenylboronic acid

This protocol illustrates the use of the protected boronic acid in a typical cross-coupling reaction.

Mechanism Diagram:

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Methodology:

-

Reaction Setup: To an oven-dried flask, add N-Boc-3-aminophenylboronic acid (1.2 eq), the aryl bromide (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add degassed solvents (e.g., a mixture of 1,4-dioxane and water, 4:1).

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the Boc-protected biaryl product.

Boc Group Deprotection

This final step unmasks the amino group to yield the target molecule.

Deprotection Mechanism:

Caption: Acid-catalyzed deprotection mechanism of the Boc group.

Methodology:

-

Dissolution: Dissolve the Boc-protected biaryl product (1.0 eq) in dichloromethane (DCM).

-

Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

-

Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize excess acid, followed by a brine wash.

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final deprotected product. Further purification may be necessary depending on the substrate.

Critical Consideration: While arylboronic acids are generally stable to acidic conditions, prolonged exposure or harsh conditions can lead to protodeborylation.[11] Therefore, it is crucial to monitor the deprotection closely and quench the reaction as soon as the starting material is consumed.

Conclusion and Future Outlook

The use of the Boc protecting group for aminophenylboronic acids is a robust and validated strategy that directly addresses the inherent challenges of catalyst poisoning and side-product formation in modern synthetic chemistry. By temporarily masking the amine's reactivity, the Boc group ensures the efficiency and predictability of key transformations like the Suzuki-Miyaura coupling. The straightforward introduction and mild, orthogonal removal of the Boc group cement its status as an indispensable tool for drug development professionals and synthetic chemists. As synthetic targets grow in complexity, the principles of strategic protection and deprotection, exemplified by the application of the Boc group to aminophenylboronic acids, will remain a cornerstone of elegant and successful molecular design.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]

-

MH Chem. (2019, August 13). Amine Boc protection-Mechanism and Reaction Setup. YouTube. [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(41), 18691-18697. [Link]

-

Reddit. Self-condensation of phenylboronic acid. [Link]

-

Fiveable. Orthogonal Protection Definition. [Link]

-

Tomaszewska, T., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. [Link]

-

ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?[Link]

-

ResearchGate. Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride. [Link]

- Google Patents. CN109467569B - Synthetic method of 3-aminophenylboronic acid.

-

Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

-

ResearchGate. Activation of Boc-protected amino boronic esters. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

-

ResearchGate. 1H-NMR spectrum of N-Boc glutamic acid. [Link]

-

Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

-

TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]

-

American Chemical Society. (2024). Divergent Access to α,β-Unsaturated Thiolated and Selenolated Lactams via a Unified Palladium-Catalyzed Carbonylative Transformation. Journal of the American Chemical Society. [Link]

-

ResearchGate. Poisoning and deactivation of palladium catalysts. [Link]

-

Kappe, C. O. (2015). Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. Monatshefte für Chemie - Chemical Monthly, 146(7), 1035-1054. [Link]

-

ResearchGate. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. [Link]

-

Morressier. General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis. [Link]

-

PubChem. (4-Boc-Aminophenyl)Boronic Acid. [Link]

-

RSC Publishing. 17O NMR studies of boronic acids and their derivatives. [Link]

-

PubMed. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 3. reddit.com [reddit.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. fiveable.me [fiveable.me]

- 9. biosynth.com [biosynth.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: Leveraging (4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid as a Versatile Linker in PROTAC Drug Discovery

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven elimination of disease-causing proteins. The performance of these heterobifunctional molecules is critically dependent on the linker connecting the protein-of-interest (POI) warhead and the E3 ligase ligand. While traditional alkyl and PEG linkers have been foundational, the field is advancing towards more sophisticated linkers that offer conformational control and improved physicochemical properties. This guide provides an in-depth technical overview of (4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid, a bifunctional linker precursor that introduces a rigid arylboronic acid moiety. We will explore its chemical properties, strategic incorporation into PROTAC scaffolds via Suzuki-Miyaura coupling, and the potential advantages this linker class offers for optimizing ternary complex formation and degrader efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals actively working in the field of targeted protein degradation.

The PROTAC Revolution and the Central Role of the Linker

PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific target protein.[1] They consist of three key components: a ligand that binds the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[2] The PROTAC does not inhibit the POI directly but acts as a catalyst to induce the formation of a ternary complex between the POI and the E3 ligase.[3] This proximity enables the E3 ligase to poly-ubiquitinate the POI, marking it for destruction by the 26S proteasome.

The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's activity.[4] Its length, composition, rigidity, and attachment points profoundly influence the stability and conformation of the ternary complex, which in turn dictates the efficiency and selectivity of protein degradation.[5][6] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is a growing appreciation for linkers with more defined structural characteristics.[1] Rigid linkers, such as those containing aromatic rings, can reduce the entropic penalty of forming the ternary complex and can be designed to forge specific, stabilizing protein-protein interactions within the complex.[5]

Figure 1: The catalytic mechanism of action for a PROTAC molecule, illustrating the formation of a ternary complex to induce poly-ubiquitination and subsequent proteasomal degradation of the target protein.

Profiling the Linker Moiety: this compound

This compound is a commercially available chemical building block that serves as an excellent precursor for a rigid linker component.[7] Its structure features several key elements that make it attractive for PROTAC synthesis.

-

Arylboronic Acid: The core functionality is the phenylboronic acid. This group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust and versatile methods for forming carbon-carbon bonds in modern organic synthesis.[8][9] This allows for the straightforward coupling of the linker to an aryl or vinyl halide-functionalized warhead or E3 ligase ligand.

-

Rigid Phenyl Core: The para-substituted phenyl ring provides a rigid, well-defined spatial orientation. This conformational restriction can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation, potentially increasing degradation potency.[5]

-

Protected Amine: The amine is protected as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is stable under a wide range of reaction conditions, including Suzuki coupling, yet can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a secondary amine. This unmasked amine serves as a versatile handle for subsequent conjugation to the other half of the PROTAC, typically via an amide bond formation.

Table 1: Physicochemical Properties of the Linker Precursor

| Property | Value | Source |

| Chemical Name | [4-[tert-butoxycarbonyl(methyl)amino]phenyl]boronic acid | [7] |

| CAS Number | 945756-49-0 | [7] |

| Molecular Formula | C₁₂H₁₈BNO₄ | [7] |

| Molecular Weight | 251.09 g/mol | [7] |

| Key Functional Groups | Boronic Acid, Boc-protected secondary amine | N/A |

Strategic Incorporation into PROTAC Scaffolds: A Methodological Deep Dive

The primary advantage of using this boronic acid-containing building block is its seamless integration into a PROTAC synthesis workflow via the Suzuki-Miyaura cross-coupling reaction. This reaction creates a biaryl linkage, a common structural motif in medicinal chemistry.

Core Causality: Why Suzuki-Miyaura Coupling?

The Suzuki-Miyaura coupling is favored for several reasons:

-

High Functional Group Tolerance: The reaction conditions are generally mild and tolerate a vast array of functional groups found in complex molecules like POI warheads and E3 ligase ligands.[9]

-

Commercial Availability of Reagents: A wide variety of boronic acids, palladium catalysts, and ligands are commercially available, facilitating rapid library synthesis.[8]

-

Well-Understood Mechanism: The catalytic cycle is extensively studied, allowing for rational troubleshooting and optimization.

-

Water-Soluble Byproducts: The boron-containing byproducts are typically water-soluble, simplifying purification of the desired product.

Detailed Step-by-Step Protocol: Synthesis of a Biaryl-Linked Intermediate

This protocol describes a general, self-validating procedure for coupling the boronic acid linker precursor to a hypothetical aryl bromide-functionalized warhead (Warhead-Br).

Materials:

-

This compound (1.2 eq)

-

Warhead-Br (1.0 eq)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Inert gas line

-

Standard laboratory glassware for workup and purification

-

Purification system (e.g., Flash Chromatography, Preparative HPLC)

-

Analytical instruments (TLC, LC-MS, NMR) for reaction monitoring and characterization

Procedure:

-

Reaction Setup: To a Schlenk flask, add Warhead-Br (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).

-

Degassing (Critical Step): Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water 4:1) via syringe. The solvent should be thoroughly sparged with inert gas for at least 15-20 minutes prior to use.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material (Warhead-Br) and the appearance of a new spot/peak corresponding to the higher molecular weight product indicates a successful reaction. A self-validating system involves running a small-scale reaction alongside to confirm product formation by MS before committing the bulk of the material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the coupled intermediate: Warhead-Aryl-N(Me)Boc.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Sources

- 1. researchgate.net [researchgate.net]

- 2. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]

- 3. ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning | Scilit [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. Synthonix, Inc > Boronic Acids and Derivatives > [4-[tert-butoxycarbonyl(methyl)amino]phenyl]boronic acid - [B88030] [synthonix.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

A Comprehensive Safety and Handling Guide for (4-((Boc)(methyl)amino)phenyl)boronic acid

For Research and Development Professionals

This document provides an in-depth technical guide to the safe handling, storage, and disposal of (4-((Boc)(methyl)amino)phenyl)boronic acid. As a Senior Application Scientist, this guide moves beyond a simple recitation of safety data, offering insights into the rationale behind safety protocols, grounded in the chemical principles of arylboronic acids.

A Note on Data Extrapolation: Specific safety data for (4-((Boc)(methyl)amino)phenyl)boronic acid (CAS No. 475276-87-8) is not extensively published. Therefore, this guide is constructed based on the comprehensive and well-documented safety profile of its immediate structural analog, (4-(Boc-amino)phenyl)boronic acid (CAS No. 380430-49-9) .[1][2] The primary functional groups—the arylboronic acid and the Boc-protected amine—are the key determinants of reactivity and hazard. The addition of a single N-methyl group is not anticipated to fundamentally alter the core safety and handling requirements. This scientifically-grounded extrapolation ensures a robust and reliable safety framework.

Chemical Identity and Physicochemical Properties

(4-((Boc)(methyl)amino)phenyl)boronic acid is an important synthetic intermediate, valued in medicinal chemistry and drug discovery primarily for its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] The Boc (tert-butoxycarbonyl) protecting group enhances stability and solubility in organic solvents, while the boronic acid moiety provides the reactive site for C-C bond formation.[3]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | [4-[tert-butoxycarbonyl(methyl)amino]phenyl]boronic acid | - |

| CAS Number | 475276-87-8 | - |

| Molecular Formula | C₁₂H₁₈BNO₄ | - |

| Molecular Weight | 251.09 g/mol | [4] |

| Appearance | White to off-white or brown crystalline powder | [2] |

| Melting Point | 199-204 °C (decomposes) for analog CAS 380430-49-9 | [2] |

| Solubility | Soluble in methanol and other polar organic solvents | [2][3] |

| pKa | ~8.7 ± 0.17 (Predicted) for analog CAS 380430-49-9 |[2] |

Caption: Chemical structure of (4-((Boc)(methyl)amino)phenyl)boronic acid.

Hazard Identification and GHS Classification

The primary hazards associated with this compound stem from its physical form (a fine, potentially airborne powder) and the inherent reactivity of the boronic acid group. As a Lewis acid, the boronic acid can interact with biological nucleophiles, leading to irritation upon contact.

Table 2: GHS Hazard Classification

| Classification | Code | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation (Category 2A) | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation |

Source: Aggregated GHS data for analog CAS 380430-49-9.[1][5][6]

Principles of Safe Handling and Exposure Control

A disciplined approach to exposure control is paramount. The following protocols are designed as a self-validating system to minimize risk.

Engineering Controls: The Primary Barrier

-

Causality: The principal physical risk is the inhalation of fine, lightweight powder. Therefore, all weighing and manipulation of the solid compound must be performed within a certified chemical fume hood. This is non-negotiable. A fume hood provides the necessary containment to prevent respiratory exposure and keep the lab environment clean.[7]

Personal Protective Equipment (PPE): The Last Line of Defense

-

Eye Protection: Standard safety glasses are insufficient. Tight-sealing safety goggles are mandatory to protect against airborne particulates.[5]

-

Hand Protection: Wear nitrile gloves at all times. Before use, inspect gloves for any signs of degradation. If preparing solutions, be mindful of the solvent used and its breakthrough time for nitrile. Contaminated gloves must be removed promptly using the proper technique and disposed of as chemical waste.[6]

-

Skin and Body Protection: A standard flame-resistant laboratory coat should be worn and kept fully fastened.

-

Respiratory Protection: For routine handling within a fume hood, a respirator is not typically required. However, a NIOSH-approved N95 respirator should be used during the cleanup of large spills or when engineering controls are not available or functioning.

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[5]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored. This prevents accidental ingestion.[6]

Emergency Protocols and First-Aid Measures

In the event of an exposure, immediate and correct action is critical.

Table 3: First-Aid Protocols

| Exposure Route | Protocol | Rationale |

|---|---|---|

| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. | Prolonged flushing is essential to physically remove all solid particles and dilute the irritant, minimizing damage to the cornea.[7][8] |

| Skin Contact | 1. Remove all contaminated clothing. 2. Wash the affected area immediately and thoroughly with soap and plenty of water. 3. Seek medical attention if irritation develops or persists. | Prompt washing removes the irritant from the skin surface, preventing further irritation or potential absorption.[6] |

| Inhalation | 1. Move the person to fresh air immediately. 2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. 3. Seek immediate medical attention. | Removing the individual from the source of exposure is the first priority. Medical follow-up is necessary to address respiratory irritation.[7] |

| Ingestion | 1. Rinse mouth with water. 2. Drink several glasses of water to dilute. 3. Do NOT induce vomiting. 4. Seek immediate medical attention. | Inducing vomiting can cause further damage to the esophagus. Dilution and prompt medical care are the safest responses.[5] |

Storage, Stability, and Disposal

Proper storage is crucial not only for safety but also for maintaining the chemical's integrity and reactivity for synthetic applications.

Storage Protocol

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage and to maintain product quality, refrigeration is recommended.[2]

-

Atmosphere: Arylboronic acids can be susceptible to slow degradation. Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and ensure consistent reactivity in sensitive coupling reactions.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9]

Disposal Workflow

Disposal must always comply with institutional, local, and national regulations. Never dispose of this chemical down the drain.

Fire and Explosion Hazard Data

-

Flammability: The compound itself is not classified as flammable. However, like most fine organic powders, its dust can form an explosive mixture with air if dispersed in sufficient concentration and exposed to an ignition source.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[9]

-